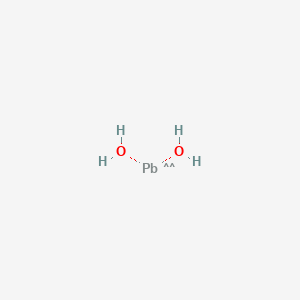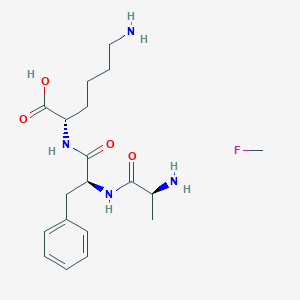
Alanyl-phenylalanyl-lysine fluoromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanyl-phenylalanyl-lysine fluoromethane (APLF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. APLF is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes.
作用机制
Alanyl-phenylalanyl-lysine fluoromethane inhibits the activity of proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, which ultimately leads to the inhibition of the protease activity.
生化和生理效应
The inhibition of protease activity by Alanyl-phenylalanyl-lysine fluoromethane has various biochemical and physiological effects. Inhibition of protease activity can lead to the inhibition of various biological processes, including cell proliferation, apoptosis, and inflammation. Alanyl-phenylalanyl-lysine fluoromethane has been shown to inhibit the activity of various proteases, including caspases, which play a crucial role in apoptosis.
实验室实验的优点和局限性
One of the main advantages of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its ability to irreversibly inhibit the activity of proteases. This makes it an ideal tool for studying the role of proteases in various biological processes. However, one of the limitations of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several future directions for the study of Alanyl-phenylalanyl-lysine fluoromethane. One of the future directions is the development of Alanyl-phenylalanyl-lysine fluoromethane-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another future direction is the use of Alanyl-phenylalanyl-lysine fluoromethane in the production of recombinant proteins. Additionally, further studies are needed to investigate the potential toxicity of Alanyl-phenylalanyl-lysine fluoromethane and its effects on cell viability and tissue function.
Conclusion:
In conclusion, Alanyl-phenylalanyl-lysine fluoromethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. Alanyl-phenylalanyl-lysine fluoromethane is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. Future studies are needed to investigate the potential applications of Alanyl-phenylalanyl-lysine fluoromethane in various fields and to address its potential toxicity.
合成方法
The synthesis of Alanyl-phenylalanyl-lysine fluoromethane involves the reaction of alanyl-phenylalanyl-lysine chloromethyl ketone (APLK) with a fluoromethane derivative. APLK is synthesized by reacting alanyl-phenylalanyl-lysine with chloromethyl ketone. The reaction between APLK and the fluoromethane derivative results in the formation of Alanyl-phenylalanyl-lysine fluoromethane.
科学研究应用
Alanyl-phenylalanyl-lysine fluoromethane has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology. In medicine, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. In biochemistry, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. In biotechnology, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use in the production of recombinant proteins.
属性
CAS 编号 |
107573-17-1 |
|---|---|
产品名称 |
Alanyl-phenylalanyl-lysine fluoromethane |
分子式 |
C19H31FN4O4 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1 |
InChI 键 |
DEXOLHUUTGWNNJ-XJPBFQKESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
其他 CAS 编号 |
107573-17-1 |
同义词 |
Ala-Phe-Lys-CH2F alanyl-phenylalanyl-lysine fluoromethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



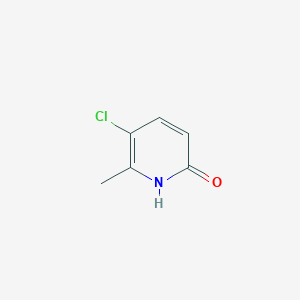
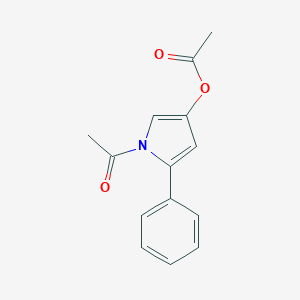
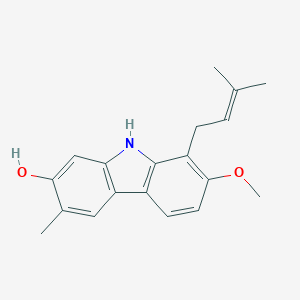
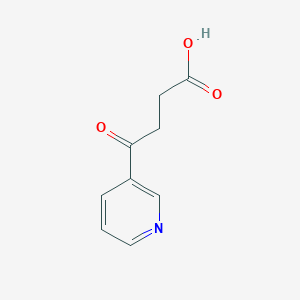
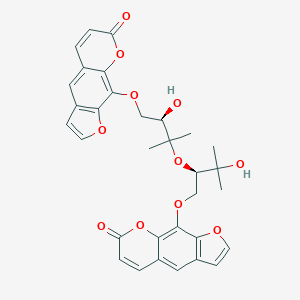
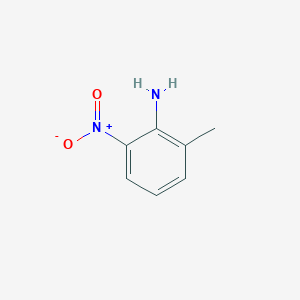
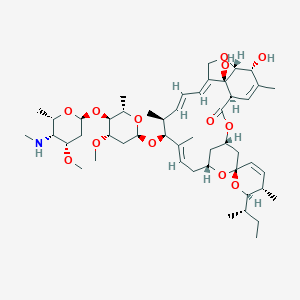
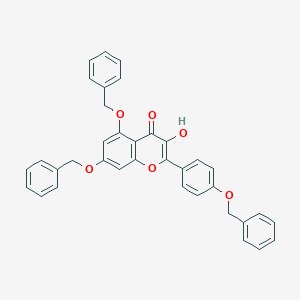
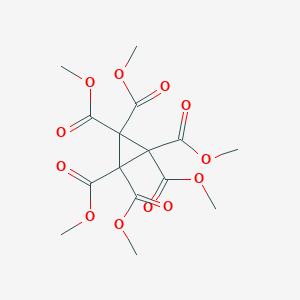

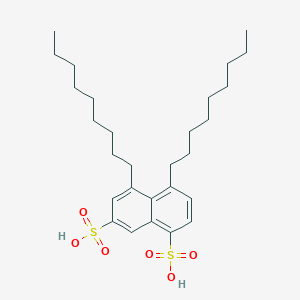
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)
